![molecular formula C12H8N2 B12954418 Benzo[f]cinnoline CAS No. 23992-63-4](/img/structure/B12954418.png)
Benzo[f]cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[f]cinnoline: is a tricyclic organic compound with the molecular formula C₁₂H₈N₂ . It is formally derived by the oxidative dehydrogenation of 2,2’-diaminobiphenyl. This heterocyclic compound is known for its unique structure, which includes a fused benzene and cinnoline ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Copper(II)-Promoted or Electrochemical Oxidation: Benzo[f]cinnoline can be synthesized from 2-azobiaryls through copper(II)-promoted or electrochemical oxidation.
Dual C–N Coupling: Another efficient method involves the dual C–N coupling of phthalhydrazide and trivalent halogen reagents.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzo[f]cinnoline can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction of this compound can be achieved using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, especially electrophilic aromatic substitution due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Chemistry: Benzo[f]cinnoline is used as a ligand to construct metal complexes, which are valuable in catalysis and materials science .
Biology and Medicine: The compound has shown potential in biological applications, including as a biosensor and in anticancer research .
Industry: this compound derivatives are used in the development of organic field-effect transistors and as fluorophores for biological studies .
Mechanism of Action
The mechanism by which benzo[f]cinnoline exerts its effects is not fully understood. it is known to interact with various molecular targets and pathways. For example, its role as a ligand in metal complexes suggests that it can influence catalytic processes and electron transfer reactions .
Comparison with Similar Compounds
Cinnoline: An aromatic heterocyclic compound with the formula C₈H₆N₂.
Quinoxaline: Another nitrogen-containing heterocycle with the formula C₈H₆N₂.
Quinazoline: A heterocyclic compound with the formula C₈H₆N₂.
Uniqueness: Benzo[f]cinnoline is unique due to its tricyclic structure, which includes a fused benzene and cinnoline ring system. This structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
23992-63-4 |
|---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
benzo[f]cinnoline |
InChI |
InChI=1S/C12H8N2/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14-12/h1-8H |
InChI Key |
FCEUOTOBJMBWHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)
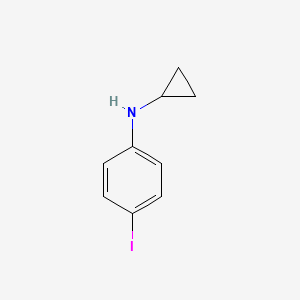
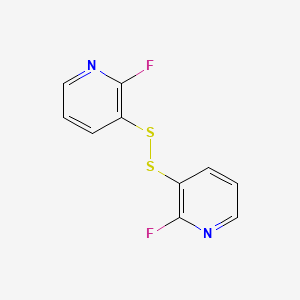

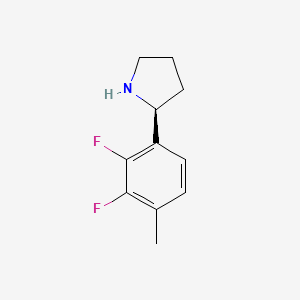
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)
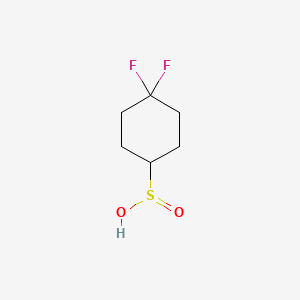
![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
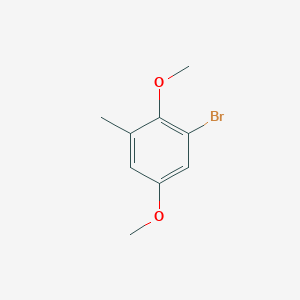
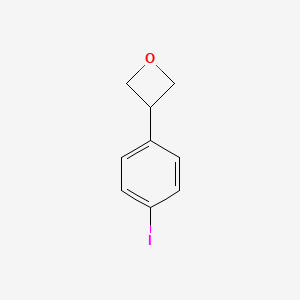


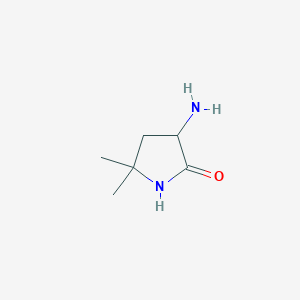
![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
